molecular formula C11H17N3O B7542066 2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide

2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide

Cat. No. B7542066
M. Wt: 207.27 g/mol
InChI Key: YVKXXJUCWGXCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CPA" and has been studied extensively for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide is not fully understood, but it is believed to modulate various biological pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
CPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal damage. Additionally, CPA has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, a limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in clinical settings.

Future Directions

There are several future directions for research on 2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide. One potential direction is to further investigate its potential as an anti-cancer agent and its mechanism of action in cancer cells. Another direction is to explore its potential as a neuroprotective agent and its mechanism of action in animal models of neurological disorders. Additionally, research could focus on optimizing the synthesis of CPA to improve its efficacy and reduce any potential side effects.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide can be achieved through a multi-step reaction process involving the reaction of cyclohexanone with hydrazine hydrate to form cyclohexyl hydrazine. The resulting cyclohexyl hydrazine is then reacted with ethyl chloroacetate to form 2-cyclohexyl-N-ethylidenehydrazinecarboxamide. Finally, the desired compound, 2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide, is obtained through the reaction of 2-cyclohexyl-N-ethylidenehydrazinecarboxamide with 4-methyl-1H-pyrazole-3,5-diamine.

Scientific Research Applications

2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. One study found that CPA exhibited significant anti-proliferative effects on cancer cells, indicating its potential as an anti-cancer agent. Another study demonstrated that CPA had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, CPA has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

properties

IUPAC Name

2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c15-11(14-10-7-12-13-8-10)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKXXJUCWGXCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide

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